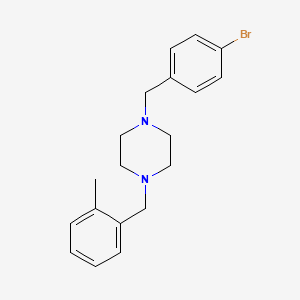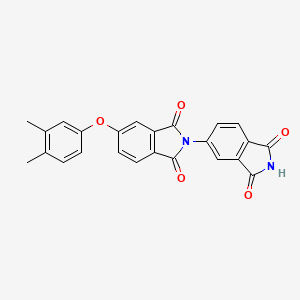![molecular formula C29H27N7O4S B10881306 2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide](/img/structure/B10881306.png)
2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including methoxyphenyl, pyrazolyl, triazolyl, and acylhydrazide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-methoxyphenylacetic acid, which is then converted into its corresponding acyl chloride This intermediate can react with hydrazine derivatives to form the acylhydrazide
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions. The scalability of the process would also be a key consideration for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the acylhydrazide or triazolyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the hydrazide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area would involve in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings might impart unique characteristics such as enhanced durability or specific interactions with other substances.
Wirkmechanismus
The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE include other acylhydrazides, pyrazolyl derivatives, and triazolyl compounds. Examples might include:
- 4-methoxyphenylacetic acid hydrazide
- 3-(4-methoxyphenyl)-1H-pyrazole
- 4-phenyl-4H-1,2,4-triazole
Uniqueness
What sets N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C29H27N7O4S |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N'-[2-[[5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C29H27N7O4S/c1-39-22-12-8-19(9-13-22)16-26(37)32-33-27(38)18-41-29-35-34-28(36(29)21-6-4-3-5-7-21)25-17-24(30-31-25)20-10-14-23(40-2)15-11-20/h3-15,17H,16,18H2,1-2H3,(H,30,31)(H,32,37)(H,33,38) |
InChI-Schlüssel |
GTUKKYRDSXVHRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=NN4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10881231.png)
![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)


![2-{[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10881249.png)
![3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10881251.png)


![(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B10881263.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10881270.png)
![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)

![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10881299.png)
